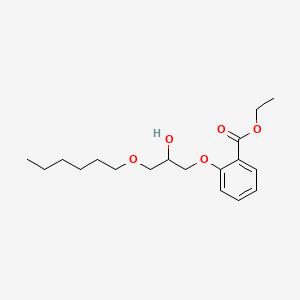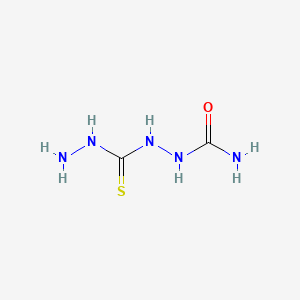
((4-(2-Hydroxyethoxy)-3-methoxyphenyl)methylene)malonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((4-(2-Hydroxyethoxy)-3-methoxyphenyl)methylene)malonic acid is an organic compound with a complex structure that includes hydroxyethoxy, methoxyphenyl, and methylenemalonic acid moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((4-(2-Hydroxyethoxy)-3-methoxyphenyl)methylene)malonic acid typically involves the reaction of 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde with malonic acid in the presence of a base. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group reacts with the active methylene group of malonic acid to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
((4-(2-Hydroxyethoxy)-3-methoxyphenyl)methylene)malonic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The methoxyphenyl group can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles for substitution reactions include halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethoxy group can yield aldehydes or ketones, while reduction of the methoxyphenyl group can yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ((4-(2-Hydroxyethoxy)-3-methoxyphenyl)methylene)malonic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biology, this compound can be used in the study of enzyme-catalyzed reactions involving malonic acid derivatives. It can also serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicine, this compound has potential applications in drug development. Its structure can be modified to create new pharmaceutical compounds with desired therapeutic properties.
Industry
In industry, this compound can be used in the production of polymers and other materials. Its functional groups allow for various chemical modifications, making it useful in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of ((4-(2-Hydroxyethoxy)-3-methoxyphenyl)methylene)malonic acid involves its interaction with specific molecular targets. The hydroxyethoxy and methoxyphenyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The malonic acid moiety can act as a chelating agent, binding to metal ions and affecting their availability in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-pyrones: These compounds share the hydroxy and methoxy functional groups and have similar applications in organic synthesis and drug development.
4-Hydroxy-2-quinolones: These compounds also contain hydroxy and methoxy groups and are used in the synthesis of biologically active molecules.
Uniqueness
((4-(2-Hydroxyethoxy)-3-methoxyphenyl)methylene)malonic acid is unique due to its combination of hydroxyethoxy, methoxyphenyl, and methylenemalonic acid moieties. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
63754-83-6 |
|---|---|
Fórmula molecular |
C13H14O7 |
Peso molecular |
282.25 g/mol |
Nombre IUPAC |
2-[[4-(2-hydroxyethoxy)-3-methoxyphenyl]methylidene]propanedioic acid |
InChI |
InChI=1S/C13H14O7/c1-19-11-7-8(2-3-10(11)20-5-4-14)6-9(12(15)16)13(17)18/h2-3,6-7,14H,4-5H2,1H3,(H,15,16)(H,17,18) |
Clave InChI |
GQCJZJRQPUJBML-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C=C(C(=O)O)C(=O)O)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


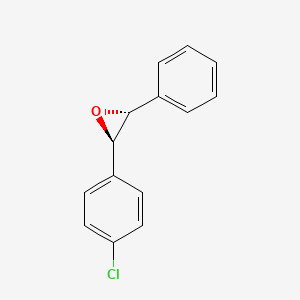
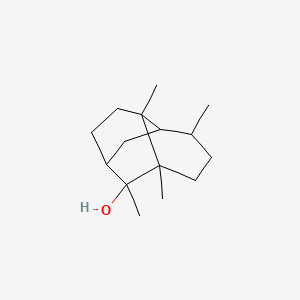
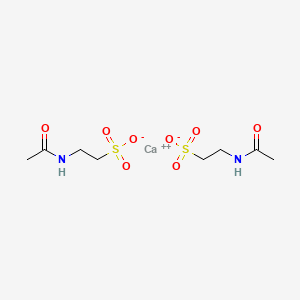
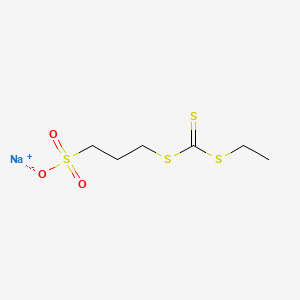

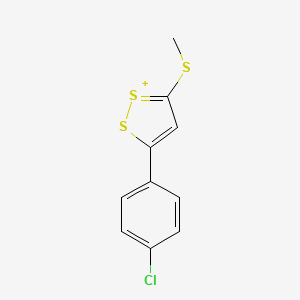

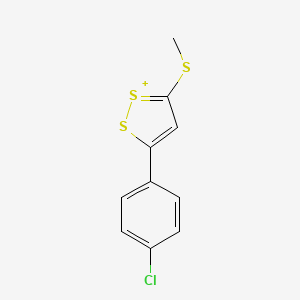
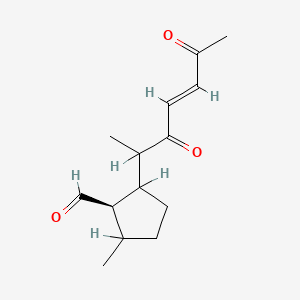
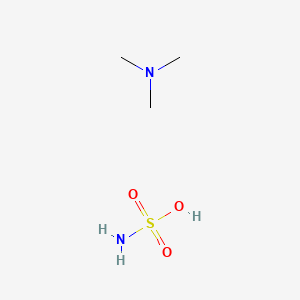
![2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline](/img/structure/B12668618.png)

